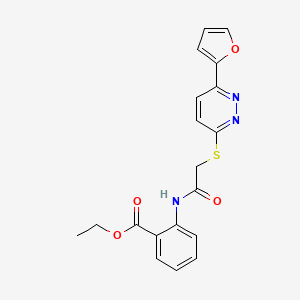

Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Description

Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at position 5. The structure includes a thioacetamido linker bridging the pyridazine moiety to a benzoate ester (ethyl 2-substituted benzoate). This compound’s design integrates multiple pharmacophoric elements:

- Pyridazine: A nitrogen-rich heterocycle known for hydrogen-bonding interactions and bioactivity in medicinal chemistry.

- Furan-2-yl: An oxygen-containing heterocycle that enhances solubility and metabolic stability.

- Thioacetamido linker: A sulfur-containing group that may influence redox properties and binding affinity.

- Ethyl benzoate ester: A common esterification strategy to improve lipophilicity and membrane permeability.

Properties

IUPAC Name |

ethyl 2-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-2-25-19(24)13-6-3-4-7-14(13)20-17(23)12-27-18-10-9-15(21-22-18)16-8-5-11-26-16/h3-11H,2,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQVNYVQPCIREH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diketones with Hydrazine

A widely adopted method involves the condensation of 1-(furan-2-yl)-2,4-diketone derivatives with hydrazine hydrate. For instance, furan-2-carbaldehyde undergoes Claisen-Schmidt condensation with methyl acetoacetate to yield 1-(furan-2-yl)-3-oxobut-1-en-1-yl acetate. Subsequent treatment with hydrazine hydrate in ethanol under reflux forms 6-(furan-2-yl)pyridazin-3(2H)-one.

Reaction Conditions

- Solvent: Ethanol

- Temperature: 80°C (reflux)

- Duration: 4–6 hours

- Yield: 70–78%

Oxidation of Dihydropyridazines

Dihydropyridazines, synthesized via Hantzsch-type reactions, are oxidized to pyridazines using agents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄). This method ensures regioselectivity, particularly when electron-withdrawing groups like esters are present.

Amide Coupling with Ethyl 2-Aminobenzoate

The final step involves coupling the thioacetamide intermediate with ethyl 2-aminobenzoate to form the target compound.

Carbodiimide-Mediated Coupling

A mixture of 3-(2-chloroacetamido)-6-(furan-2-yl)pyridazine, ethyl 2-aminobenzoate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation.

Reaction Conditions

- Solvent: DMF

- Coupling Agents: EDC (1.2 equivalents), HOBt (1.1 equivalents)

- Temperature: Room temperature (25°C)

- Duration: 12–16 hours

- Yield: 65–70%

Schotten-Baumann Reaction

Alternatively, the chloroacetyl intermediate is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethyl 2-aminobenzoate in a biphasic system (water/dichloromethane).

Optimization Notes

- Excess SOCl₂ ensures complete conversion of the acid to acyl chloride.

- Sodium bicarbonate (NaHCO₃) neutralizes HCl generated during the reaction.

Structural Characterization and Analytical Data

Key intermediates and the final product are characterized using spectroscopic and chromatographic techniques:

Table 1: Spectroscopic Data for Ethyl 2-(2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Carbodiimide coupling | High purity, mild conditions | Costly reagents | 65–70% |

| Schotten-Baumann | Scalability, inexpensive reagents | Requires strict pH control | 60–65% |

Challenges and Mitigation Strategies

- Thiol Oxidation : Conduct reactions under inert atmosphere and add antioxidants like ascorbic acid.

- Ester Hydrolysis : Avoid aqueous workup at extreme pH; use neutral conditions during amide coupling.

- Regioselectivity : Employ directing groups (e.g., methoxy) during pyridazine formation to ensure correct substitution patterns.

Scientific Research Applications

Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The furan moiety may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Implications

The compound is compared to analogs from the Molecules 2011 study () and thiophene derivatives (). Key structural differences include:

Table 1: Structural Comparison with Pyridazine/Isoxazole Analogs ()

| Compound ID | Heterocycle Core | Substituent(s) | Linker Type | Ester Group |

|---|---|---|---|---|

| Target Compound | Pyridazine | 6-Furan-2-yl | Thioacetamido | Ethyl 2-benzoate |

| I-6230 | Pyridazine | 4-Pyridazin-3-yl | Phenethylamino | Ethyl 4-benzoate |

| I-6232 | Pyridazine | 6-Methylpyridazin-3-yl | Phenethylamino | Ethyl 4-benzoate |

| I-6273 | Isoxazole | Methylisoxazol-5-yl | Phenethylamino | Ethyl 4-benzoate |

| I-6373 | Isoxazole | 3-Methylisoxazol-5-yl | Phenethylthio | Ethyl 4-benzoate |

| I-6473 | Isoxazole | 3-Methylisoxazol-5-yl | Phenethoxy | Ethyl 4-benzoate |

Key Observations :

This difference may affect target selectivity in enzyme inhibition .

Linker Effects: The thioacetamido linker in the target compound provides a sulfur atom, which may confer antioxidant activity via radical scavenging, as seen in sulfur-containing analogs like I-6373 .

Ester Position :

- The target compound’s ethyl 2-benzoate ester differs from the 4-position in analogs. This positional isomerism could influence steric interactions with biological targets .

Table 2: Comparison with Thiophene Derivatives ()

| Compound Class | Core Structure | Key Functional Groups | Biological Activity |

|---|---|---|---|

| Target Compound | Pyridazine-furan | Thioacetamido, ethyl benzoate | Not reported in evidence |

| Ethyl thiophene-3-carboxylate | Thiophene | Cyanoacrylamido, substituted phenyl | Antioxidant, anti-inflammatory |

Key Observations :

- The thiophene derivatives in exhibit confirmed antioxidant and anti-inflammatory activities, attributed to their cyanoacrylamido and substituted phenyl groups. While the target compound lacks a cyano group, its thioacetamido linker and pyridazine-furan system may similarly modulate redox pathways, though this requires experimental validation .

Biological Activity

Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate, a compound with the molecular formula and a molecular weight of 321.35 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of sulfur in the thioacetamido group further enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15N3O4S |

| Molecular Weight | 321.35 g/mol |

| CAS Number | 1021061-34-6 |

| Purity | Typically 95% |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridazine derivatives, including those similar to this compound. Research indicates that compounds containing furan and pyridazine rings exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of pyridazine showed strong inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds indicate that they possess varying degrees of cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects

One study reported that a related pyridazine compound exhibited an IC50 value of approximately 900 nM against specific cancer cell lines . This suggests that modifications in the structure can significantly influence the cytotoxic potential.

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial activity. The compound's ability to interact with biological targets suggests potential roles in treating inflammatory diseases and cancers.

The proposed mechanism involves the inhibition of key enzymes or pathways associated with disease progression. The thioacetamido group may enhance binding affinity to target proteins, thereby modulating biological responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.